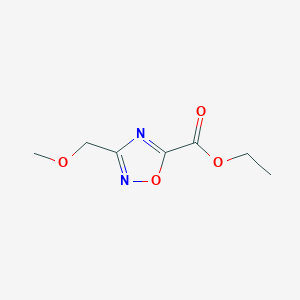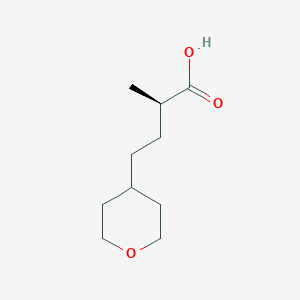
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid, also known as MOBA, is a chemical compound that has recently gained attention in scientific research. MOBA is a chiral molecule that consists of a butanoic acid group, a methyl group, and an oxan-4-yl group. This compound has been shown to have potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. Additionally, (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. Additionally, (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid in lab experiments is its relatively simple synthesis method. Additionally, (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid. One area of interest is its potential use in the treatment of inflammatory diseases and cancer. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Additionally, (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid may have potential applications in materials science, such as in the synthesis of novel polymers. Further research is needed to explore these potential applications.
Synthesis Methods
The synthesis of (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid can be achieved through several methods. One common method involves the reaction of 4-hydroxytetrahydrofuran with methyl 2-bromopropionate in the presence of a base, such as potassium carbonate. The resulting intermediate is then treated with lithium aluminum hydride to yield (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid.
Scientific Research Applications
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has been studied for its potential use in medicine. It has been shown to have anti-inflammatory properties and may be useful in the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, (2R)-2-Methyl-4-(oxan-4-yl)butanoic acid has been shown to have antitumor activity and may be useful in cancer treatment.
properties
IUPAC Name |
(2R)-2-methyl-4-(oxan-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(10(11)12)2-3-9-4-6-13-7-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEGQLSXWNCRSV-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCOCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Methyl-4-(oxan-4-yl)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

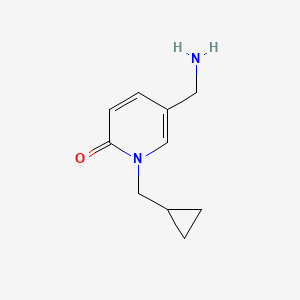
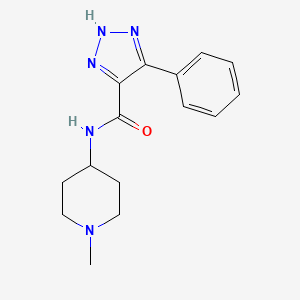
![N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid](/img/structure/B2587332.png)

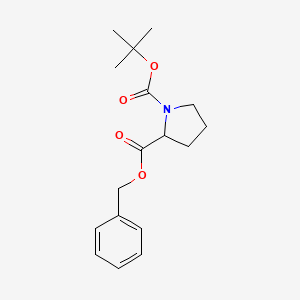

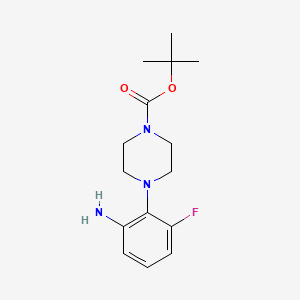
![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2587342.png)

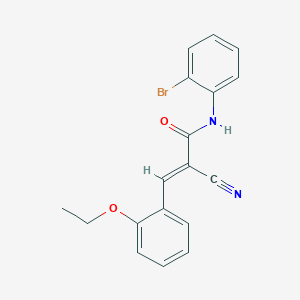
![7-Ethyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2587347.png)
![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2587348.png)

